Phenoxyarsonous acid

Beschreibung

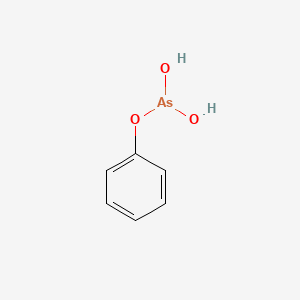

Phenoxyarsonous acid (C₆H₅OAs(OH)₂) is an organoarsenical compound characterized by a phenoxy group bonded to an arsenic atom in the +3 oxidation state. It is primarily studied for its role as a carbonic anhydrase (CA) inhibitor, with a reported inhibition constant (Ki) of 49.2 nM against CA-II, highlighting its biochemical relevance . The compound’s structure combines aromatic and arsenic-based reactivity, making it a subject of interest in medicinal chemistry and toxicology .

Eigenschaften

Molekularformel |

C6H7AsO3 |

|---|---|

Molekulargewicht |

202.04 g/mol |

IUPAC-Name |

phenoxyarsonous acid |

InChI |

InChI=1S/C6H7AsO3/c8-7(9)10-6-4-2-1-3-5-6/h1-5,8-9H |

InChI-Schlüssel |

NOJGJOHOYAWLBB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)O[As](O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Phenylarsinsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Phenylarsonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können Phenylarsinsäure in andere Organoarsenverbindungen umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen sind üblich, wobei die Phenylgruppe Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen kann

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Halogene. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Analyse Chemischer Reaktionen

Hydrolysis and Stability

Phenoxyarsonous acid undergoes hydrolysis in aqueous solutions, forming arsenic acid derivatives:

Reaction :

The equilibrium favors the protonated form at pH < 5. Stability studies show decomposition above 100°C, releasing arsenic oxides.

Oxidation Reactions

The arsenic(III) center in this compound is readily oxidized to arsenic(V) species. Key oxidants include hydrogen peroxide (H₂O₂) and molecular oxygen:

Reaction :

Kinetic Data :

| Oxidant | Rate Constant (k, M⁻¹s⁻¹) | Temperature (°C) | pH |

|---|---|---|---|

| H₂O₂ | 0.45 ± 0.03 | 25 | 7.0 |

| O₂ (catalyzed) | 0.12 ± 0.01 | 30 | 8.5 |

Oxidation rates increase under alkaline conditions due to deprotonation of the arsenic center .

Coordination Chemistry

This compound acts as a ligand, forming complexes with transition metals via its oxygen and arsenic lone pairs:

Example Reaction with Fe(III) :

Stability Constants (log β) :

| Metal Ion | log β (25°C) | pH Range |

|---|---|---|

| Fe³⁺ | 12.3 | 2–4 |

| Cu²⁺ | 8.7 | 5–7 |

| Zn²⁺ | 5.9 | 6–8 |

These complexes exhibit applications in catalysis and materials science .

Enzymatic Oxidation

The enzyme ArsH from Pseudomonas putida oxidizes trivalent organoarsenicals, including this compound, to less toxic pentavalent forms:

Reaction Catalyzed by ArsH :

Kinetic Parameters :

| Substrate | (μM) | (μM/min) |

|---|---|---|

| This compound | 5.2 ± 0.4 | 18.7 ± 1.2 |

ArsH requires FMN as a cofactor and operates optimally at pH 7.5–8.0 .

Reactivity with Biomolecules

This compound binds to thiol-containing biomolecules (e.g., glutathione, cysteine), forming stable adducts:

Reaction with Glutathione (GSH) :

Binding Affinity :

-

for GSH: 1.8 ± 0.3 μM

-

for cysteine: 4.5 ± 0.6 μM

This interaction disrupts cellular redox homeostasis, contributing to its cytotoxicity .

Environmental Degradation

In aquatic systems, this compound undergoes photodegradation:

Half-Life Under UV Light :

| Condition | Half-Life (h) | Degradation Products |

|---|---|---|

| Freshwater (pH 7) | 48 ± 3 | AsO₃³⁻, phenol derivatives |

| Seawater (pH 8) | 24 ± 2 | AsO₃³⁻, chlorophenols |

Degradation is accelerated by hydroxyl radicals (- OH) .

Comparative Reactivity of Organoarsenicals

| Compound | Oxidation Rate (k, M⁻¹s⁻¹) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|

| This compound | 0.45 | 12.3 |

| Phenylarsonic acid | 0.08 | 45.6 |

| Roxarsone | 0.12 | 28.9 |

This compound’s higher reactivity correlates with its greater acute toxicity compared to other organoarsenicals .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Phenylarsinsäure beinhaltet ihre Interaktion mit molekularen Zielstrukturen wie Enzymen und Proteinen. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet, wodurch verschiedene biochemische Pfade beeinflusst werden. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, werden noch untersucht, aber Studien deuten darauf hin, dass sie mit Carboanhydrase und anderen Enzymen interagieren kann.

Wirkmechanismus

The mechanism of action of phenoxyarsonous acid involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with carbonic anhydrase and other enzymes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of this compound with Organoarsenicals

| Compound | Molecular Formula | Molecular Weight | Arsenic Oxidation State | Key Features |

|---|---|---|---|---|

| This compound | C₆H₅OAs(OH)₂ | 217.04 g/mol | +3 | Phenoxy group, two hydroxyl ligands |

| Phenylarsonic acid | C₆H₅AsO₃H₂ | 218.03 g/mol | +5 | Phenyl group, three hydroxyl ligands |

| Phenylarsine oxide | C₆H₅AsO | 168.03 g/mol | +3 | Phenyl group, oxygen ligand |

| Arsenic acid (H₃AsO₄) | H₃AsO₄ | 141.94 g/mol | +5 | Inorganic, tetrahedral geometry |

Key Differences :

- Oxidation State: this compound (+3) is less oxidized than phenylarsonic acid (+5), affecting its redox reactivity and toxicity .

- Ligands: Unlike arsenic acid, this compound features a phenoxy substituent, enhancing lipophilicity and membrane permeability .

Functional Comparison with Phenoxyacetic Acid Derivatives

This compound shares a phenoxy backbone with phenoxyacetic acid derivatives, though arsenic replaces the carboxyl carbon.

Table 2: Functional Comparison with Phenoxyacetic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight | Functional Group | Biological Role |

|---|---|---|---|---|

| This compound | C₆H₅OAs(OH)₂ | 217.04 g/mol | As(OH)₂ | CA inhibition, potential drug target |

| Phenoxyacetic acid | C₈H₈O₃ | 152.14 g/mol | -COOH | Herbicide intermediate, synthetic precursor |

| 2-(4-Chlorophenoxy)acetic acid | C₈H₇ClO₃ | 186.59 g/mol | -COOH, -Cl | Plant growth regulator |

Key Contrasts :

CA Inhibition Profile

| Compound | CA-II Ki (nM) | CA-I Ki (nM) | Selectivity |

|---|---|---|---|

| This compound | 49.2 | Not reported | CA-II selective |

| Acetazolamide | 12 | 250 | Broad-spectrum |

| P-toluenesulfonamide | 320 | 5500 | Non-selective |

- This compound’s CA-II selectivity (Ki = 49.2 nM) suggests utility in glaucoma treatment, though further optimization is needed to match clinical agents like acetazolamide .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance .

Literature and Collaboration

Q. How can researchers identify gaps in the existing literature on this compound?

Q. What interdisciplinary collaboration frameworks enhance studies on arsenic-containing organics?

- Methodological Answer: Form teams combining synthetic chemists (compound design), toxicologists (mechanistic assays), and environmental modelers (fate prediction). Use project management tools (e.g., Gantt charts) to align milestones, such as compound characterization deadlines and animal trial approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.